![molecular formula C32H30O B14325932 4-[10-(4-Hexylphenyl)anthracen-9-YL]phenol CAS No. 104653-20-5](/img/structure/B14325932.png)
4-[10-(4-Hexylphenyl)anthracen-9-YL]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[10-(4-Hexylphenyl)anthracen-9-YL]phenol is a compound that belongs to the class of anthracene derivatives. Anthracene derivatives are known for their luminescent properties and are widely used in organic light-emitting diodes (OLEDs) and other optoelectronic applications .
Vorbereitungsmethoden
The synthesis of 4-[10-(4-Hexylphenyl)anthracen-9-YL]phenol typically involves Suzuki coupling reactions. This method is widely used for constructing carbon-carbon bonds between two phenyl groups. The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an organic solvent like toluene . Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
4-[10-(4-Hexylphenyl)anthracen-9-YL]phenol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles such as amines or alcohols
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while substitution reactions can introduce various functional groups onto the anthracene core.
Wissenschaftliche Forschungsanwendungen
4-[10-(4-Hexylphenyl)anthracen-9-YL]phenol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential use in bioimaging due to its luminescent properties.
Medicine: Explored for its potential therapeutic applications, including as a photosensitizer in photodynamic therapy.
Industry: Widely used in the production of OLEDs and other optoelectronic devices .
Wirkmechanismus
The mechanism of action of 4-[10-(4-Hexylphenyl)anthracen-9-YL]phenol primarily involves its interaction with light. The compound absorbs light and undergoes electronic transitions that result in the emission of light. This property is exploited in OLEDs, where the compound acts as an emitter layer. The molecular targets and pathways involved include the π-conjugated system of the anthracene core, which facilitates efficient light absorption and emission .
Vergleich Mit ähnlichen Verbindungen
4-[10-(4-Hexylphenyl)anthracen-9-YL]phenol can be compared with other anthracene derivatives such as:
- 9-(4-Phenyl)anthracene
- 9-(4-Phenylethynyl)anthracene
- 9,10-Bis(phenylethynyl)anthracene
These compounds share similar luminescent properties but differ in their specific functional groups and electronic properties. The uniqueness of this compound lies in its hexylphenyl substitution, which can influence its solubility, stability, and emission characteristics .
Eigenschaften
CAS-Nummer |
104653-20-5 |
|---|---|
Molekularformel |
C32H30O |
Molekulargewicht |
430.6 g/mol |
IUPAC-Name |
4-[10-(4-hexylphenyl)anthracen-9-yl]phenol |
InChI |
InChI=1S/C32H30O/c1-2-3-4-5-10-23-15-17-24(18-16-23)31-27-11-6-8-13-29(27)32(25-19-21-26(33)22-20-25)30-14-9-7-12-28(30)31/h6-9,11-22,33H,2-5,10H2,1H3 |
InChI-Schlüssel |
GOQLAZRZUTYSAJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)C5=CC=C(C=C5)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


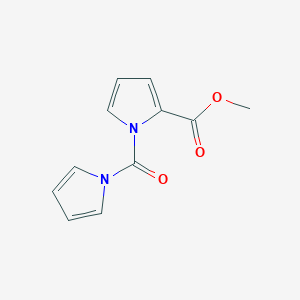

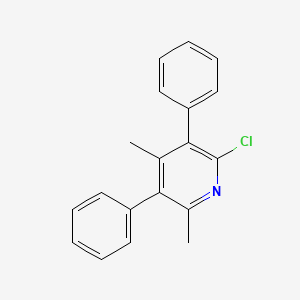
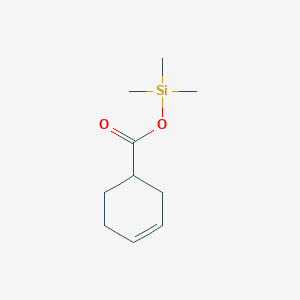

![Ethyl 3-[4-(methylsulfanyl)phenyl]prop-2-enoate](/img/structure/B14325871.png)
![(1E)-1-[(2-hydroxyphenyl)methylidene]-3-[(E)-(2-hydroxyphenyl)methylideneamino]urea](/img/structure/B14325875.png)
![3-Buten-1-amine, 3-[(trimethylsilyl)methyl]-](/img/structure/B14325886.png)
![Carbamic acid, [2-(1-hexynyl)phenyl]-, ethyl ester](/img/structure/B14325904.png)
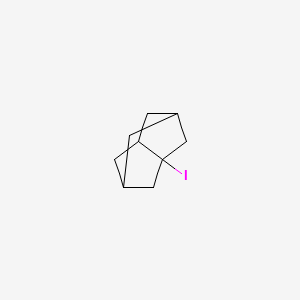
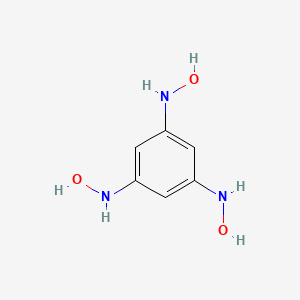

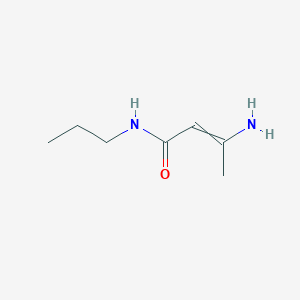
![5-[[(5,6,7,8-Tetrahydro-2-naphthalenyl)oxy]methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14325930.png)
